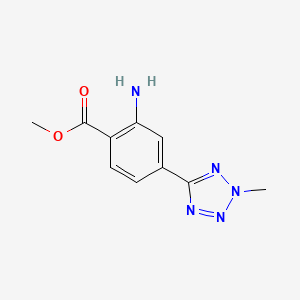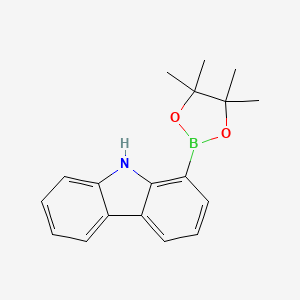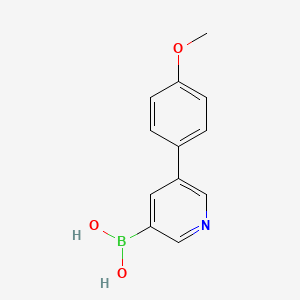
1-Deoxymethylsphinganine
説明
1-Deoxymethylsphinganine is a bioactive sphingoid which is the 1-deoxymethyl derivative of sphinganine . It is an amino alcohol and a bioactive sphingoid . It is also known as deoxymethyl-SA, (2R)-1-aminoheptadecan-2-ol, and 1-desoxymethylsphinganine .
Synthesis Analysis
There are only two identified deoxysphingolipids: 1-deoxysphinganine and this compound . It is hypothesized that 1-deoxysphinganine could be converted to 1-deoxysphingosine by the sphingolipid delta(4)-desaturase 1 (DES1) enzyme .
Molecular Structure Analysis
The molecular formula of this compound is C17H37NO . It has 17 carbons . The molecular weight of this compound is 271.48 g/mol .
Chemical Reactions Analysis
This compound is a molecular entity capable of accepting a hydron from a donor (Brønsted acid) .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not certainly known .
科学的研究の応用
Neurotoxicity and Neuronal Dysfunction
1-Deoxymethylsphinganine has been implicated in causing neurotoxicity and dysfunction in neurons. Studies have shown that this compound, along with other deoxysphingoid bases, can lead to dose- and time-dependent neurotoxicity in primary mammalian neurons. This is characterized by abnormal calcium handling by the endoplasmic reticulum and mitochondria, dysregulation of cell membrane store-operated calcium channels, and an early loss of mitochondrial membrane potential (Wilson et al., 2018).
Diabetes and β-Cell Function
This compound is identified as a novel biomarker for Type 2 Diabetes Mellitus (T2DM). Elevated levels of this compound in plasma are associated with compromised functionality of insulin-producing cells. In vitro studies have demonstrated that treatment with this compound induces cytotoxicity in these cells, affecting glucose-stimulated insulin secretion and altering cytoskeleton dynamics (Zuellig et al., 2014).
Mitochondrial Dysfunction
Research indicates that this compound can localize to mitochondria, leading to mitochondrial fragmentation and dysfunction. This mitochondrial toxicity is distinct from that caused by sphinganine and suggests a role in the neurotoxicity observed in diabetic neuropathy and hereditary sensory and autonomic neuropathy type 1 (HSAN1) (Alecu et al., 2016).
Biomarker for Metabolic Disorders
Plasma levels of this compound have been proposed as predictive biomarkers for the development of T2DM. Elevated levels of this compound have been observed in patients who developed T2DM, suggesting its role in the pathophysiology of the disease and its potential as a target for therapeutic intervention (Othman et al., 2015).
Impact on Cell Regulation and Disease
This compound is a part of the broader group of 1-deoxysphingolipids, which are cytotoxic and contribute to various neuropathies and metabolic diseases. Their accumulation due to inherited SPT mutations and their presence in food and endogenous production make these substances significant in understanding and potentially treating related diseases (Duan & Merrill, 2015).
作用機序
Target of Action
1-Deoxymethylsphinganine is a bioactive sphingoid, which is a derivative of sphinganine . It is formed by a sphingoid and an amino alcohol . The primary target of this compound is the sphingolipid metabolism pathway . This pathway is crucial for the formation of complex sphingolipids, which are essential components of cell membranes and play significant roles in various cellular functions .
Mode of Action
This compound interacts with its targets by accepting a hydron from a donor via its organic amino compound . This interaction is characteristic of a Brønsted base . The compound’s mode of action is primarily due to its ability to interfere with the normal synthesis of sphingolipids . It is formed due to a defect in the serine palmitoyltransferase (SPT) enzyme, which can also use alanine or glycine as substrates . This change in substrate preference leads to the formation of 1-deoxysphingolipids, including this compound .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis and degradation of sphingolipids . The compound’s essential C1-OH deficit causes malfunctions in the transformations needed to achieve complex sphingolipids . Furthermore, 1-deoxysphingolipids, including this compound, cannot be degraded over the canonical catabolic pathways, leading to high levels of these compounds . These elevated levels are implicated in several neurological and metabolic disorders .
Pharmacokinetics
It is known that the compound is involved in sphingolipid metabolism, which is based on compartmentalization . This process helps avoid possible cycles of opposite anabolism and catabolism reactions .
Result of Action
The result of this compound’s action is the disruption of normal sphingolipid metabolism . This disruption leads to the accumulation of 1-deoxysphingolipids, which are toxic to cells . For instance, C26-1-deoxydihydroceramide (C26-DoxDHCer) is highly toxic to the cell, while C16- and C18-DoxDHCer are less toxic . The toxicity of these compounds is responsible for their involvement in several neurological and metabolic disorders .
Action Environment
The action environment of this compound is primarily within the cell, where sphingolipid metabolism occurs . The endoplasmic reticulum is the compartment where the synthesis of ceramide, a key component of sphingolipids, is produced It is known that the compound’s formation is due to a defect in the spt enzyme, which could be influenced by genetic factors .
将来の方向性
1-Deoxysphingolipids, including 1-deoxymethylsphinganine, have become the focus of several fields of research in the medical and biological sciences, as these bioactive lipids have been identified as potent signaling and messenger molecules . They are now being exploited as therapeutic targets for several pathologies .
生化学分析
Biochemical Properties
1-Deoxymethylsphinganine plays a significant role in various biochemical reactions. It is involved in the sphingolipid metabolism pathway, where it interacts with enzymes such as serine-palmitoyltransferase (SPT). This enzyme catalyzes the condensation of serine and palmitoyl-CoA, but in the case of this compound, alanine or glycine can be used as substrates instead of serine . This interaction leads to the formation of 1-deoxysphingolipids, which cannot be degraded through the canonical catabolic pathways, resulting in their accumulation .
Cellular Effects
This compound has various effects on cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. Elevated levels of this compound are associated with several neurological and metabolic disorders . It can disrupt the organization of F-actin, alter mitochondrial shape, and cause the accumulation of hydrophobic bodies . These disruptions can lead to cellular dysfunction and contribute to diseases such as hereditary sensory and autonomic neuropathy .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a Brønsted base, accepting a hydron from a donor via its organic amino compound . This interaction can lead to enzyme inhibition or activation, affecting various cellular processes. For example, the accumulation of this compound can inhibit the normal function of serine-palmitoyltransferase, leading to the production of atypical sphingolipids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its accumulation can lead to long-term effects on cellular function . For instance, prolonged exposure to elevated levels of this compound can cause persistent disruptions in cellular processes, contributing to the development of chronic diseases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, but at higher doses, it can cause significant toxicity . Studies have shown that high levels of this compound can lead to adverse effects such as cell death and tissue damage . These findings highlight the importance of carefully regulating the dosage of this compound in experimental settings.
Metabolic Pathways
This compound is involved in the sphingolipid metabolism pathway. It is synthesized through the action of serine-palmitoyltransferase, which can use alanine or glycine as substrates instead of serine . This leads to the formation of 1-deoxysphingolipids, which cannot be degraded through the typical catabolic pathways . As a result, these compounds accumulate and can disrupt normal cellular functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular compartments . The localization and accumulation of this compound can affect its activity and function, contributing to its role in cellular processes .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. It is primarily found in the endoplasmic reticulum, where it is involved in the synthesis of ceramide . From there, it can be transported to the Golgi apparatus and other cellular compartments, affecting various metabolic pathways . The subcellular localization of this compound is crucial for its role in cellular processes and its impact on cellular health.
特性
IUPAC Name |
(2R)-1-aminoheptadecan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18/h17,19H,2-16,18H2,1H3/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVBFHUWZNNKIK-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H](CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311944 | |
| Record name | 1-Desoxymethylsphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219484-98-6 | |
| Record name | 1-Desoxymethylsphinganine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219484-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Desoxymethylsphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



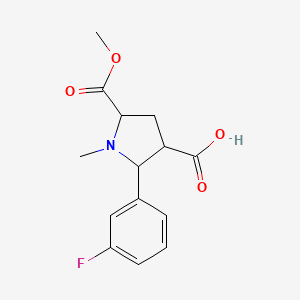

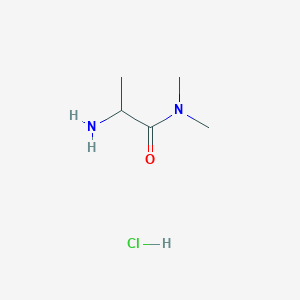
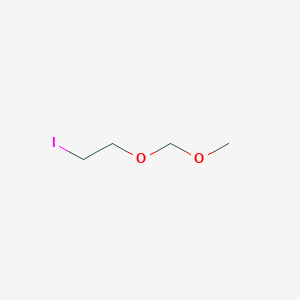

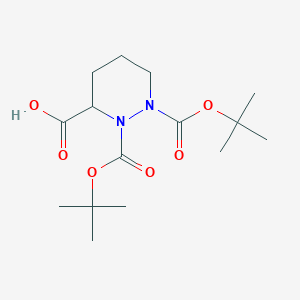

![methyl (4Z)-1-thiophen-2-ylsulfonyl-4-[[3-(trifluoromethyl)phenyl]methoxyimino]pyrrolidine-2-carboxylate](/img/structure/B3091856.png)
